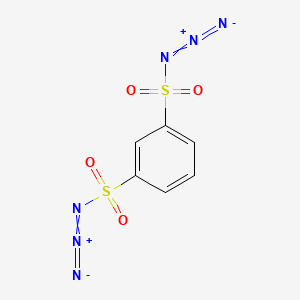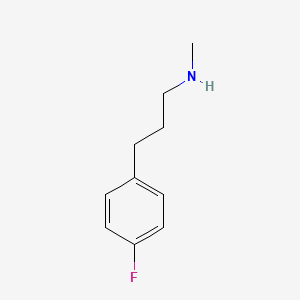
Gold trihydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold trihydroxide, also known as this compound or auric acid, is an inorganic compound with the chemical formula Au(OH)₃. It is a hydroxide of gold and appears as vivid, dark yellow crystals. This compound is known for its low solubility in water and its tendency to dehydrate above 140°C to form gold(III) oxide .
Métodos De Preparación
Gold trihydroxide can be synthesized through various methods:
-
Synthetic Routes and Reaction Conditions: : One common method involves the reaction of chloroauric acid (HAuCl₄) with an alkali such as sodium hydroxide (NaOH). The reaction is as follows: [ \text{HAuCl}_4 + 4\text{NaOH} \rightarrow \text{Au(OH)}_3 + 4\text{NaCl} + \text{H}_2\text{O} ] This reaction produces gold hydroxide along with sodium chloride and water .
-
Industrial Production Methods: : Industrially, gold hydroxide can be produced through electrochemical methods where gold metal is subjected to moisture and a positive electric potential. This process leads to the formation of voluminous gold hydroxide, which can be used in various applications .
Análisis De Reacciones Químicas
Gold trihydroxide undergoes several types of chemical reactions:
Oxidation and Reduction: This compound can be easily dehydrated to form gold(III) oxide (Au₂O₃) when heated above 140°C.
Substitution: It reacts with ammonia to produce fulminating gold, an explosive compound.
Common reagents used in these reactions include chloroauric acid, sodium hydroxide, and ammonia. The major products formed from these reactions are gold(III) oxide and aurates.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which gold hydroxide exerts its effects involves its interaction with various molecular targets and pathways:
Molecular Targets: Gold trihydroxide interacts with cysteine or selenocysteine-containing enzymes such as thioredoxin reductase, phosphatases, and cathepsin.
Pathways Involved: These interactions can lead to the inhibition of enzyme activity, triggering cell death via reactive oxygen species (ROS) and other mechanisms.
Comparación Con Compuestos Similares
Gold trihydroxide can be compared with other similar compounds:
Gold(III) Chloride (AuCl₃): Both compounds contain gold in the +3 oxidation state, but gold chloride is more commonly used in chemical synthesis and catalysis.
Copper(II) Hydroxide (Cu(OH)₂): Similar to gold hydroxide, copper hydroxide is used in various industrial applications, but it is more soluble in water and has different chemical properties.
Gold(III) Oxide (Au₂O₃): This compound is formed by the dehydration of gold hydroxide and is used in similar applications, such as catalysis.
This compound is unique due to its specific interactions with biological molecules and its applications in both industrial and medical fields.
Propiedades
Fórmula molecular |
Au(OH)3 AuH3O3 |
|---|---|
Peso molecular |
247.989 g/mol |
Nombre IUPAC |
gold(3+);trihydroxide |
InChI |
InChI=1S/Au.3H2O/h;3*1H2/q+3;;;/p-3 |
Clave InChI |
WDZVNNYQBQRJRX-UHFFFAOYSA-K |
SMILES |
[OH-].[OH-].[OH-].[Au+3] |
SMILES canónico |
[OH-].[OH-].[OH-].[Au+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(R)-(-)-4,12-Bis(di-3,5-xylylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1639787.png)

